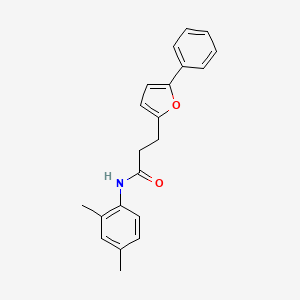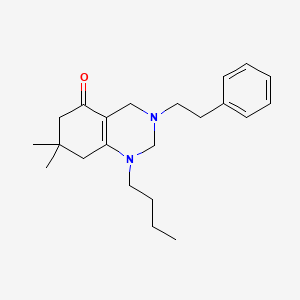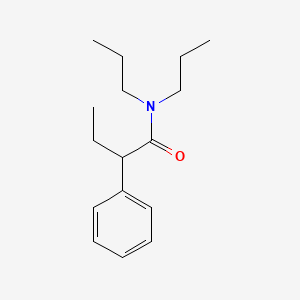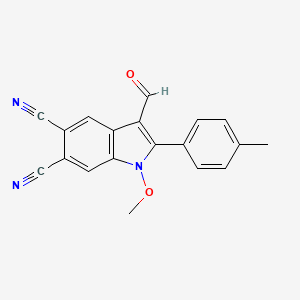![molecular formula C13H19N5O3S B11041838 Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11041838.png)
Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound featuring a triazine ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized from cyanuric chloride through nucleophilic substitution reactions with appropriate amines.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The triazine and thiazole rings are then coupled through a condensation reaction, forming the desired intermediate.
Esterification: The final step involves esterification of the intermediate with methanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated triazine derivatives.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential drug candidate. Its structural features make it a promising scaffold for the development of new therapeutics, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with specific molecular targets. The triazine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thiazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: A triazine derivative used in cancer treatment.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
Hydroxymethylpentamethylmelamine: A metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is unique due to its combination of a triazine and thiazole ring within the same molecule. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H19N5O3S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2E)-2-[(3-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C13H19N5O3S/c1-3-4-5-18-7-14-12(15-8-18)17-13-16-11(20)9(22-13)6-10(19)21-2/h6H,3-5,7-8H2,1-2H3,(H2,14,15,16,17,20)/b9-6- |
InChI Key |
NCUVOJHDGFGERP-TWGQIWQCSA-N |
Isomeric SMILES |
CCCCN1CNC(=NC1)/N=C/2\NC(=O)/C(=C/C(=O)OC)/S2 |
Canonical SMILES |
CCCCN1CNC(=NC1)N=C2NC(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(methoxymethyl)-6-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11041756.png)
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide](/img/structure/B11041758.png)
![4-(4-fluorophenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11041766.png)
![2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanenitrile](/img/structure/B11041790.png)
![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11041793.png)



![1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041803.png)

![Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11041815.png)

![Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11041836.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11041837.png)
